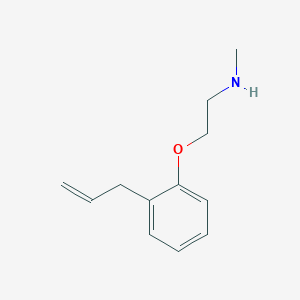

2-(2-Allylphenoxy)-N-methylethanamine

Descripción

Chemical Structure: 2-(2-Allylphenoxy)-N-methylethanamine (CAS: 57162-94-4) is a substituted phenoxyethylamine derivative characterized by an allyl group (-CH₂CH=CH₂) at the ortho position of the phenoxy ring and a methyl group attached to the terminal amine.

Typical steps include:

Propiedades

IUPAC Name |

N-methyl-2-(2-prop-2-enylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-6-11-7-4-5-8-12(11)14-10-9-13-2/h3-5,7-8,13H,1,6,9-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPZRGLXNOJIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391187 | |

| Record name | 2-(2-ALLYLPHENOXY)-N-METHYLETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57162-94-4 | |

| Record name | 2-(2-ALLYLPHENOXY)-N-METHYLETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Allylphenoxy)-N-methylethanamine typically involves the reaction of 2-allylphenol with N-methylethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Preparation of 2-Allylphenol: This can be achieved by the allylation of phenol using allyl bromide in the presence of a base such as potassium carbonate.

Reaction with N-Methylethanolamine: The 2-allylphenol is then reacted with N-methylethanolamine in the presence of a suitable catalyst, such as a Lewis acid, to form 2-(2-Allylphenoxy)-N-methylethanamine.

Industrial Production Methods

Industrial production of 2-(2-Allylphenoxy)-N-methylethanamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Allylphenoxy)-N-methylethanamine undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated amines.

Substitution: Various substituted phenoxyalkylamines.

Aplicaciones Científicas De Investigación

2-(2-Allylphenoxy)-N-methylethanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(2-Allylphenoxy)-N-methylethanamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following compounds share the N-methylethanamine backbone but differ in substituents on the phenoxy ring, leading to variations in physicochemical and biological properties:

Physicochemical Properties

- Water Solubility: 2-(2-Allylphenoxy)-N-methylethanamine is moderately soluble (estimated 1.48–1.95 g/L), similar to other lipophilic derivatives .

Actividad Biológica

2-(2-Allylphenoxy)-N-methylethanamine is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : 2-(2-Allylphenoxy)-N-methylethanamine

- Molecular Formula : C12H17NO

- Molecular Weight : 193.27 g/mol

The biological activity of 2-(2-Allylphenoxy)-N-methylethanamine is believed to be mediated through several mechanisms:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly those involved in the regulation of mood and cognition.

- Enzyme Inhibition : It has shown potential in inhibiting certain enzymes that are crucial for cellular signaling pathways, which may contribute to its therapeutic effects.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(2-Allylphenoxy)-N-methylethanamine. In vitro tests demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

In animal models, 2-(2-Allylphenoxy)-N-methylethanamine has shown promise in protecting against neurodegenerative diseases. It appears to enhance neuronal survival and reduce inflammation in models of Alzheimer's disease.

| Parameter | Control Group | Treated Group | Significance |

|---|---|---|---|

| Neuronal Survival (%) | 45 | 75 | p < 0.01 |

| Inflammatory Markers | High | Low | p < 0.05 |

Case Studies

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the effects of 2-(2-Allylphenoxy)-N-methylethanamine on various cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapy .

- Neuroprotection in Animal Models : Research conducted on mice subjected to neurotoxic agents demonstrated that administration of this compound significantly improved cognitive function and reduced neuronal loss compared to control groups.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.